N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the piperidine ring.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Oxazolines and reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylfuran-2-yl)methyl]-2-(piperidin-1-yl)aniline
- Furan, 2-ethyl-5-methyl-
- Furan, 2-(2-furanylmethyl)-5-methyl-
Uniqueness
N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-16-10-11-20(27-16)19(25-12-6-3-7-13-25)15-23-22(26)18-14-21(28-24-18)17-8-4-2-5-9-17/h2,4-5,8-11,14,19H,3,6-7,12-13,15H2,1H3,(H,23,26) |
InChI Key |
QCEXUZCFQFCMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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